1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole safety data sheet and toxicity profile
1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole safety data sheet and toxicity profile
An In-depth Technical Guide to the Safety and Toxicity Profile of 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive public toxicity data has been identified for 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole. This guide has been constructed by a Senior Application Scientist to provide a robust, inferred safety and toxicity profile based on a "read-across" analysis of its constituent structural motifs. The recommendations herein are based on a conservative assessment of potential hazards and should be treated as preliminary guidance pending formal toxicological evaluation.
Introduction: A Structural Approach to Safety Assessment
1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a novel chemical entity for which empirical safety and toxicity data are not publicly available. In the absence of direct evidence, a prudent and scientifically rigorous approach to hazard assessment involves deconstructing the molecule into its core functional components and evaluating the known toxicological profiles of each. This methodology, known as a read-across analysis, allows us to anticipate potential hazards and formulate appropriate safety protocols.
This guide will dissect the molecule into three primary structural alerts:
-
The Substituted Pyrazole Core: A heterocyclic scaffold known for a wide range of bioactive properties.
-
The Piperidine Moiety: A saturated heterocycle with well-documented hazardous properties.
-
The Sulfonyl Linker: A functional group common in pharmaceuticals that can be associated with specific toxicities.
By synthesizing the known risks of these components, we can construct a conservative and actionable safety profile to guide researchers and drug development professionals in the safe handling, storage, and evaluation of this compound.
Caption: Structural deconstruction for read-across hazard assessment.
Section 1: Hypothetical Physicochemical Properties
While empirical data is unavailable, the following properties can be reasonably estimated for preliminary assessment.
| Property | Hypothetical Value | Rationale |
| Molecular Formula | C₁₂H₁₉N₃O₃S | Based on chemical structure. |
| Molecular Weight | 285.36 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, alcohols); limited solubility in water. | Common for acetylated, multi-ring organic compounds. |
Section 2: Inferred Hazard Identification and Classification
This section synthesizes the toxicological data from the constituent moieties to predict the overall hazard profile.
Analysis of the Pyrazole Core
The pyrazole ring is a common feature in many pharmaceuticals and bioactive molecules.[1][2][3] While many pyrazole derivatives are safe, the core itself and its simple derivatives are not without hazards. 3,5-Dimethylpyrazole, a closely related analogue, is classified as harmful if swallowed, causes skin and eye irritation, and may cause damage to organs (specifically the liver) through prolonged or repeated exposure.[4][5][6][7]
-
Acute Oral Toxicity: Pyrazole itself and derivatives like 3,5-dimethylpyrazole are known to be harmful if ingested.[6][8]
-
Skin and Eye Irritation: Direct contact is likely to cause irritation.[4][6][8]
-
Organ-Specific Toxicity: There is evidence suggesting that some pyrazole compounds may target the liver.
Analysis of the Piperidine Moiety
Piperidine is a well-characterized and hazardous substance.[9][10][11][12][13] Its presence in the structure, even as a substituent, is a significant safety concern.
-
Corrosivity: Piperidine is severely corrosive and can cause severe skin burns and eye damage upon contact.[9][10][12][13]
-
Acute Toxicity: It is toxic by inhalation and in contact with skin.[11][12] Vapors can cause respiratory irritation.[9][10]
-
Flammability: Piperidine is a highly flammable liquid.[10][11] While the target compound is predicted to be a solid, this underlying property of the piperidine moiety suggests caution around ignition sources.
Analysis of the Sulfonyl Group
The sulfonamide group (-SO₂NH-) and related sulfonyl structures are present in many therapeutic agents. The primary toxicological concern associated with this functional group is hypersensitivity.[14][15] While many individuals tolerate sulfonamide-containing drugs well, they have the potential to cause allergic reactions, which can be severe in susceptible individuals.[14] Non-allergic adverse effects can include gastrointestinal and respiratory issues.[16]
Synthesized Hazard Profile
Based on the read-across analysis, 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole should be handled as a substance with a significant hazard potential until proven otherwise. The corrosive and acutely toxic nature of the piperidine moiety is the most immediate concern.
Globally Harmonized System (GHS) Classification (Inferred):
-
Pictograms:
-
Corrosion (for potential skin/eye burns)
-
Skull and Crossbones (for potential acute toxicity)
-
Health Hazard (for potential organ toxicity)
-
Exclamation Mark (for skin/eye irritation and oral toxicity)
-
-
Signal Word: Danger
-
Inferred Hazard Statements:
-
H302: Harmful if swallowed.
-
H311 + H331: Toxic in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H373: May cause damage to organs (liver) through prolonged or repeated exposure.
-
Section 3: Recommended Safety, Handling, and Storage Protocols
Given the inferred hazard profile, stringent safety measures are required.
-
Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or potential vapors.[10][11] Ensure that an eyewash station and safety shower are immediately accessible.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]
-
Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Ensure full skin coverage. Change gloves immediately if contamination occurs.[7]
-
Respiratory Protection: Not typically required if work is performed within a fume hood. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
-
Handling: Avoid creating dust.[7] Use non-sparking tools. Ground all equipment when handling larger quantities to prevent static discharge.[11] Do not eat, drink, or smoke in the laboratory.[5]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] Store away from strong oxidizing agents and incompatible materials.[7] Keep in a locked cabinet or secure area.[5]
Section 4: Emergency and First-Aid Procedures
These procedures are based on the potential for corrosivity and acute toxicity.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[12] Flush skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention due to the potential for chemical burns and dermal toxicity.
-
If Inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[17] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting.[4][12] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][17] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
-
Accidental Release Measures: Evacuate the area. Wear appropriate PPE.[5] Sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[7]
Section 5: Proposed Toxicological Evaluation Strategy
To establish a definitive safety profile for this novel compound, a structured, tiered approach to toxicological testing is essential. This strategy progresses from rapid in vitro screens to more complex in vivo studies, in alignment with international guidelines.
Caption: A tiered workflow for toxicological evaluation.
Tier 1: In Vitro Screening Protocols
The initial phase focuses on cell-based assays to rapidly screen for major toxic liabilities.[18][19]
-
Protocol 1: Cytotoxicity Assessment
-
Objective: To determine the concentration at which the compound causes cell death.
-
Method: Use a cell viability assay such as the MTT or LDH release assay.
-
Procedure: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate. Treat cells with a serial dilution of the compound for 24-48 hours. Measure cell viability according to the assay manufacturer's protocol.
-
Endpoint: Calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
-
Protocol 2: Genotoxicity Assessment (Bacterial Reverse Mutation Assay - Ames Test)
-
Objective: To assess the mutagenic potential of the compound.
-
Method: Follow OECD Guideline 471.
-
Procedure: Use various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction). Expose the bacteria to a range of concentrations of the test compound.
-
Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Tier 2: In Vivo Acute Toxicity Studies
If in vitro results are favorable, limited in vivo studies are warranted to understand systemic effects, following internationally recognized guidelines to minimize animal use.[20][21]
-
Protocol 3: Acute Oral Toxicity - Fixed Dose Procedure
-
Objective: To identify a dose range causing evident toxicity but avoiding mortality as an endpoint.
-
Method: Follow OECD Guideline 420.[21]
-
Procedure: Use a small number of animals (typically female rats). Dose sequentially at fixed dose levels (5, 50, 300, 2000 mg/kg). The starting dose is chosen based on available information (in this case, 300 mg/kg would be a conservative start).[21] Observe animals for at least 14 days for signs of toxicity.
-
Endpoint: Classification of the substance into a GHS category based on the observed toxic effects at a given dose.
-
Conclusion
While 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole is a novel compound with an uncharacterized safety profile, a structured analysis of its chemical components provides a strong basis for a preliminary hazard assessment. The evidence strongly suggests that this compound should be handled with extreme caution, as if it were corrosive, acutely toxic, and a potential organ toxicant. The experimental protocols outlined in this guide provide a clear and ethical path forward for researchers to definitively establish its toxicological profile, ensuring both laboratory safety and the responsible development of new chemical entities.
References
-
ChemSafetyPro. (2016, January 6). GHS Safety Data Sheet. Retrieved from [Link]
- Kamel, M. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 62(1), 136-151.
-
DuraLabel. (2018, October 2). Understanding Safety Data Sheets: Do You Know What's in the Chemicals You Handle? Retrieved from [Link]
- 3,5-Dimethylpyrazole - Material Safety D
- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 9.
-
U.S. Environmental Protection Agency. (2015, December 1). Hazard Communication Standard for Chemical Labels and Safety Data Sheets in GHS Format. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]
- Fisher Scientific. (2023, March 16).
-
DuraLabel Resources. (2026, March 11). Sections of an SDS and What Each Part Includes. Retrieved from [Link]
- Carl ROTH. (2025, March 31).
-
InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. Retrieved from [Link]
-
Simple But Needed. (2024, December 19). What are the key sections of a Safety Data Sheet. Retrieved from [Link]
- PENTA. (2024, May 7).
- O'Hare, S., & Atterwill, C. K. (Eds.). (1995). In Vitro Toxicity Testing Protocols. Humana Press.
- TCI Chemicals. (2025, June 26).
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]
- Ravula, P., et al. (2022). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of the Iranian Chemical Society, 19(1), 1-18.
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Oxford University Press. (2013). 1.3 In vitro and in vivo testing of new compounds. In Oxford Specialist Handbooks.
- OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
- Fisher Scientific. (2014, October 10).
- Florentino, I. F., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654370.
- de Oliveira, R. S., et al. (2015). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Chemical & Pharmaceutical Bulletin, 63(1), 51-58.
- Eskes, C., & Zuang, V. (Eds.). (2011). In vitro Toxicity Testing in the Twenty-First Century.
-
Biobide. (n.d.). OECD guidelines for Chronic Toxicity studies. Retrieved from [Link]
- National Toxicology Program. (n.d.). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.
- Kamel, M. (2026, March 1). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Sultan, M. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 6(3), 439-455.
- ResearchGate. (n.d.). The Chemistry of Sulphones and Sulphoxides.
- ChemicalBook. (2025, June 28).
- Britannica. (2026, January 29). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent.
- ResearchGate. (n.d.). The sulfonamide group as a structural alert: A distorted story?
- MilliporeSigma. (2026, January 6).
- AK Scientific, Inc. (n.d.).
- Fisher Scientific. (n.d.).
- Spectrum Chemical. (2014, November 21).
Sources
- 1. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbull.com [chemicalbull.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. carlroth.com [carlroth.com]
- 13. pentachemicals.eu [pentachemicals.eu]
- 14. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. infinixbio.com [infinixbio.com]
- 19. criver.com [criver.com]
- 20. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
